molecular formula C12H23NO B1480475 2-Cyclohexyl-3,3-dimethylmorpholine CAS No. 2091139-84-1

2-Cyclohexyl-3,3-dimethylmorpholine

Cat. No.: B1480475
CAS No.: 2091139-84-1
M. Wt: 197.32 g/mol
InChI Key: SVHCVYJEWJWYKU-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3,3-dimethylmorpholine is a synthetic organic compound featuring a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms—that is substituted with a cyclohexyl group and two methyl groups at specified positions. This specific substitution pattern places it within a class of compounds known to be of significant interest in medicinal chemistry and pharmaceutical research for the development of central nervous system (CNS)-active agents . The morpholine ring is a privileged scaffold in drug discovery, particularly for CNS-targeted therapies, due to its favorable physicochemical properties . Its weak basicity and balanced lipophilic-hydrophilic profile can enhance a molecule's solubility and its ability to cross the blood-brain barrier, a critical requirement for compounds intended to act on the brain . Furthermore, the oxygen atom in the morpholine ring can serve as a hydrogen bond acceptor, potentially facilitating interactions with biological targets, while the ring system itself can act as a rigid scaffold to orient other functional groups in three-dimensional space . While the specific biological profile of this compound is a subject for ongoing investigation, structurally similar morpholine derivatives have been documented in patent literature for their effects on the central nervous system . Researchers are exploring this chemotype for its potential to interact with various enzymatic and receptor targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclohexyl-3,3-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHCVYJEWJWYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclohexyl-3,3-dimethylmorpholine is a morpholine derivative that has garnered attention due to its potential biological activities. This compound's structure includes a cyclohexyl group and two methyl groups at the 3-position of the morpholine ring, which may influence its pharmacological properties. The following sections detail its biochemical interactions, mechanisms of action, and relevant case studies.

The compound has been shown to interact with various enzymes, including oxidoreductases and transferases. These interactions facilitate its conversion into metabolites that play roles in cellular processes. The hydroxymethyl groups present in similar compounds suggest that this compound could form reactive intermediates that influence metabolic pathways and drug development.

This compound may exert its biological effects through several mechanisms:

  • Enzymatic Interaction : The compound can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity. This binding is facilitated through hydrogen bonds formed by the hydroxymethyl groups with amino acid residues in the enzyme’s active site.
  • Gene Expression Modulation : It may influence gene expression by interacting with transcription factors, affecting cellular processes such as growth and apoptosis.
  • Cell Signaling Pathways : The compound can modulate key signaling molecules, impacting downstream signaling cascades critical for cellular function.

Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses : Enhancements in cellular function and survival have been observed.
  • High Doses : Toxic effects such as oxidative stress and apoptosis are noted at elevated concentrations. This highlights the importance of dosage optimization for therapeutic applications.

Case Studies

Several studies have investigated the biological activity of morpholine derivatives, including this compound:

  • CNS Activity : A study indicated that related compounds exhibited psychostimulating and appetite-reducing effects, suggesting potential applications in treating mood disorders and obesity .
  • Antidepressant Properties : Morpholines with similar substitutions demonstrated anti-depressive actions in animal models. The implications for this compound warrant further exploration in this context .
  • Metabolic Pathways : Research on related compounds has shown their involvement in energy production pathways and biosynthesis, indicating a potential role for this compound in metabolic regulation.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells and tissues. Understanding its distribution is crucial as it affects the compound's accumulation in cellular compartments and overall biological activity.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Enzymatic InteractionBinds to enzyme active sites
Gene ExpressionAlters profiles related to growth and apoptosis
CNS EffectsExhibits psychostimulating properties
Antidepressant ActionPotential antidepressant effects
Metabolic RegulationInfluences energy production pathways

Comparison with Similar Compounds

2-Cyclopropyl-3,3-dimethylmorpholine (CAS 2091139-79-4)

  • Structure : Differs from the target compound by replacing the cyclohexyl group with a smaller cyclopropyl substituent.
  • Applications : Supplier listings imply its use in pharmaceutical intermediates or agrochemicals, though specific applications are unspecified .

2-Cyclopropyl-3,4-dihydro-1H-isoquinoline Chloride

  • Structure: Features a fused isoquinoline ring system with a cyclopropyl substituent.
  • Applications : Listed by three suppliers, suggesting utility in alkaloid synthesis or as a ligand in catalysis .
  • Key Difference: The isoquinoline scaffold diverges significantly from the morpholine backbone, prioritizing aromatic interactions over the saturated heterocycle’s conformational flexibility.

Data Table: Structural and Commercial Comparison

Compound Name CAS Number Substituent (Position 2) Core Structure Number of Suppliers
2-Cyclopropyl-3,3-dimethylmorpholine 2091139-79-4 Cyclopropyl Morpholine 1
2-Cyclopropyl-3,4-dihydro-1H-isoquinoline Chloride N/A Cyclopropyl Isoquinoline 3
2-Cyclohexyl-3,3-dimethylmorpholine Not Provided Cyclohexyl Morpholine 0 (Not listed)

Research Findings and Hypotheses

  • Synthetic Accessibility : Cyclohexyl-substituted morpholines may require more complex synthetic routes due to the bulky cyclohexyl group, whereas cyclopropyl derivatives benefit from simpler cyclopropanation strategies.
  • Pharmacological Potential: Morpholine derivatives are often explored as kinase inhibitors or GPCR modulators. The cyclohexyl variant’s lack of reported data underscores a gap in current research.

Preparation Methods

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
Aminodiol salt formation Acetylene alcohols or dioxane derivatives + HCl Stable intermediates for ring closure
Hydrogenation Raney nickel, H2 (1 atm), 70–100 °C Introduces amine groups
Ring closure Anhydrous ZnCl2, heat to ~210 °C, water removal by distillation High yield, catalytic, less acid waste
Alternative ring closure Concentrated H2SO4 or HBr acid, heat 100–160 °C Requires excess acid, slower, cumbersome
Isolation & purification Neutralization with NaOH, ether extraction, fractional distillation Morpholine base or hydrochloride salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-3,3-dimethylmorpholine
Reactant of Route 2
2-Cyclohexyl-3,3-dimethylmorpholine

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